1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16517275
InChI: InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8)
SMILES:
Molecular Formula: C4H7FN4
Molecular Weight: 130.12 g/mol

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC16517275

Molecular Formula: C4H7FN4

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C4H7FN4
Molecular Weight 130.12 g/mol
IUPAC Name 1-(2-fluoroethyl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8)
Standard InChI Key OLNDCNLDCAXHEM-UHFFFAOYSA-N
Canonical SMILES C1=NC(=NN1CCF)N

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is C₄H₇FN₄, with a molecular weight of 130.12 g/mol. The compound’s structure combines the electron-rich 1,2,4-triazole core with a polar fluoroethyl group, influencing its solubility, stability, and reactivity. Key physicochemical parameters inferred from analogous triazoles include:

PropertyValue/DescriptionSource Analogy
Density~1.3–1.5 g/cm³
Boiling Point~300–370°C
LogP (Partition Coefficient)~0.5–1.2 (moderate lipophilicity)
Aqueous SolubilityModerate (10–50 mg/L)

The fluorine atom’s electronegativity enhances intermolecular interactions, potentially improving binding affinity in biological systems .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is documented, two plausible routes can be extrapolated from related methodologies:

Route 1: Nucleophilic Substitution

  • Formation of 1H-1,2,4-triazol-3-amine: Reacting cyanamide with hydrazine derivatives under acidic conditions yields the triazole core .

  • Fluoroethylation: Introducing the 2-fluoroethyl group via alkylation using 2-fluoroethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) .

Route 2: Cyclocondensation

  • A one-pot reaction involving fluoroethylamine, cyanamide, and a carbonyl source (e.g., formic acid) under microwave irradiation, as demonstrated for analogous triazol-amines .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the N1 position requires careful control of reaction conditions .

  • Fluorine Stability: The C–F bond’s susceptibility to hydrolysis necessitates anhydrous environments .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction

Analogous triazole derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2–7.3 Å, b = 12.2–12.3 Å, and c = 18.1–18.2 Å . Hydrogen bonding between the amino group and adjacent nitrogen atoms stabilizes the lattice.

NMR Spectroscopy

  • ¹H NMR: The fluoroethyl group’s –CH₂F protons resonate as a triplet (δ 4.5–4.7 ppm, J = 47 Hz) .

  • ¹³C NMR: The CF₂ signal appears at δ 110–115 ppm .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the fluoroethyl chain to optimize pharmacokinetics.

  • Covalent Drug Development: Leveraging the triazole’s ability to form reversible covalent bonds with biological targets .

  • Green Synthesis: Exploring catalytic methods to reduce waste in fluorination steps .

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